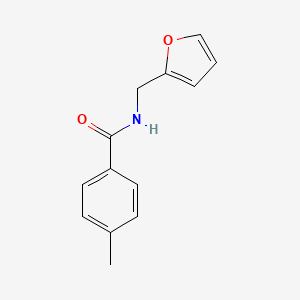

5-tert-butyl-2-methyl-N-2-naphthyl-3-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-tert-butyl-2-methyl-N-2-naphthyl-3-furamide, also known as BMN-673, is a potent PARP (Poly ADP-ribose polymerase) inhibitor. It is a small molecule drug that has been developed for the treatment of cancer. This compound is known to have a high affinity towards the PARP enzyme, which is involved in DNA repair. Inhibition of this enzyme can lead to the accumulation of DNA damage and ultimately result in cell death.

Aplicaciones Científicas De Investigación

Catalytic Applications

Advances in Catalytic Production of Bio-Based Polyester Monomer :The catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass is a significant research area. FDCA is a potential replacement for terephthalic acid in polyester production, such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), highlighting the role of furan derivatives in sustainable material production (Zhang et al., 2015).

Pharmaceutical and Biomedical Research

Retinobenzoic Acids - Structure-Activity Relationships :Research on aromatic amides, including terephthalic monoanilides and (arylcarboxamido)benzoic acids, demonstrates potent retinoidal activities. These studies contribute to understanding the structure-activity relationships necessary for differentiation-inducing activity on human promyelocytic leukemia cells, suggesting applications in cancer research and therapy (Kagechika et al., 1988).

Material Science and Polymer Chemistry

Highly Efficient Oxidation of 5-Hydroxymethylfurfural :The oxidation of 5-hydroxymethylfurfural (HMF) to FDCA, using heteropoly acids and ionic liquids, underscores the importance of furan derivatives in developing biodegradable polymers and plastics as sustainable alternatives to petroleum-based materials (Chen et al., 2019).

Synthesis and Chemical Transformations

N-tert-Butanesulfinyl Imines in Asymmetric Synthesis :The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines demonstrates the utility of tert-butyl groups in facilitating selective chemical reactions, which could be relevant for the synthesis and modification of compounds like "5-tert-butyl-2-methyl-N-2-naphthyl-3-furamide" (Ellman et al., 2002).

Propiedades

IUPAC Name |

5-tert-butyl-2-methyl-N-naphthalen-2-ylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-13-17(12-18(23-13)20(2,3)4)19(22)21-16-10-9-14-7-5-6-8-15(14)11-16/h5-12H,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZZUIKFIXFNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)

![ethyl 4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B5568346.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)

![4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)

![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)